molecular formula C10H10ClFN2 B2735482 2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine CAS No. 1783608-55-8

2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine

Cat. No. B2735482
CAS RN: 1783608-55-8
M. Wt: 212.65
InChI Key: CTZXGHTYAATNFD-UHFFFAOYSA-N
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Description

2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as AM211 and belongs to the class of indole-based compounds. It has been found to possess a range of biological activities, making it a promising molecule for drug discovery and development.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as “2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine”, have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have shown potential in anticancer research . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity . This suggests that “2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine” could potentially be used in HIV treatment research.

Antioxidant Activity

Indole derivatives are known for their antioxidant properties . They can potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . This suggests that “2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine” could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown potential in antitubercular research . They can potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity . This suggests that “2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine” could potentially be used in diabetes treatment research.

properties

IUPAC Name

2-(7-chloro-5-fluoro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c11-9-4-7(12)3-8-6(1-2-13)5-14-10(8)9/h3-5,14H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZXGHTYAATNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1783608-55-8
Record name 2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine
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